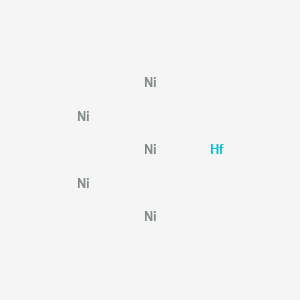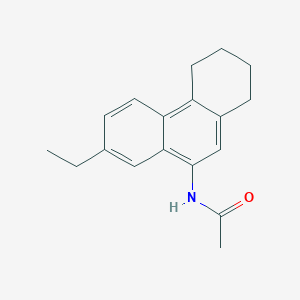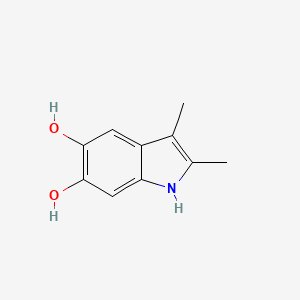![molecular formula C7H8O2 B14736248 4-Oxatricyclo[3.2.1.02,7]octan-3-one CAS No. 5649-99-0](/img/structure/B14736248.png)
4-Oxatricyclo[3.2.1.02,7]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxatricyclo[3.2.1.02,7]octan-3-one is a chemical compound with the molecular formula C7H8O2. It is characterized by a tricyclic structure that includes an oxygen atom, making it a unique and interesting compound for various chemical studies .
Vorbereitungsmethoden
The synthesis of 4-Oxatricyclo[3.2.1.02,7]octan-3-one can be achieved through several synthetic routes. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds. Industrial production methods typically involve similar catalytic processes under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Oxatricyclo[3.2.1.02,7]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace the oxygen atom in the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Oxatricyclo[3.2.1.02,7]octan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-Oxatricyclo[3.2.1.02,7]octan-3-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
4-Oxatricyclo[3.2.1.02,7]octan-3-one can be compared with other similar tricyclic compounds, such as:
8-Oxabicyclo[3.2.1]octane: This compound has a similar tricyclic structure but lacks the ketone functional group.
11-Oxatricyclo[5.2.1.02,6]undecane: Another tricyclic compound with different ring sizes and functional groups.
The uniqueness of this compound lies in its specific ring structure and the presence of an oxygen atom, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
5649-99-0 |
|---|---|
Molekularformel |
C7H8O2 |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
4-oxatricyclo[3.2.1.02,7]octan-3-one |
InChI |
InChI=1S/C7H8O2/c8-7-6-4-1-3(9-7)2-5(4)6/h3-6H,1-2H2 |
InChI-Schlüssel |
LQAMGYDMXVYDFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3C1C3C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


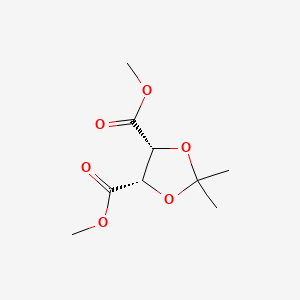
![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)
![3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid](/img/structure/B14736176.png)


![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)
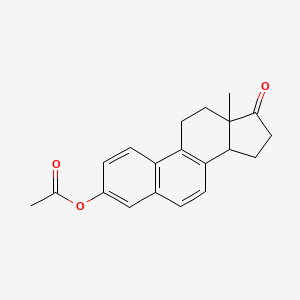
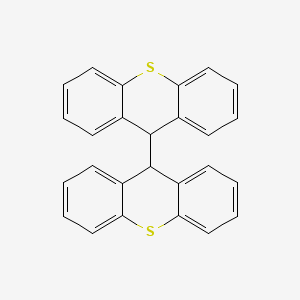

![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)
